REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4](Br)=[C:5]([Br:13])[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C1COCC1.C([Li])CCC>O>[Br:13][C:5]1[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:2][S:3][CH:4]=1
|
Name
|
Compound 51
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C(C1CCCCCC)Br)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
138 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
EXTRACTION
|
Details
|
the organic was extracted with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×100 mL), water (70 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
DISTILLATION
|
Details
|
the resulting crude product was purified by vacuum distillation (72-74° C. at 0.17 mbar)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CSC=C1CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.3 g | |
YIELD: PERCENTYIELD | 82.6% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |